molecular formula C21H20N6O4 B2464339 (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1421457-60-4

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2464339
CAS RN: 1421457-60-4
M. Wt: 420.429
InChI Key: DBDRQWKODSGJRP-UHFFFAOYSA-N
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Description

Oxadiazoles and isoxazoles are classes of organic compounds that consist of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms and have been utilized in a wide range of applications .


Synthesis Analysis

Oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of oxadiazoles were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers can explore its conformational space, predict its physicochemical properties, and simulate its interactions with biomolecules.

For additional reading, you can refer to the following sources:

Recent advances in the synthesis of imidazoles - RSC Publishing Synthesis, Anticancer Evaluation and … - MDPI A review on synthetic account of 1,2,4-oxadiazoles as anti-infective … Synthesis and therapeutic potential of imidazole containing compounds …

Mechanism of Action

While the specific mechanism of action for your compound is not available, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s worth noting that compounds based on similar structures are generally insensitive towards impact and friction .

Future Directions

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-2-19-23-20(25-31-19)14-5-6-18(22-13-14)26-7-9-27(10-8-26)21(28)15-12-17(30-24-15)16-4-3-11-29-16/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDRQWKODSGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

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